molecular formula C11H12N2O B1373585 1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1250786-93-6

1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B1373585
CAS RN: 1250786-93-6
M. Wt: 188.23 g/mol
InChI Key: KIFRCZFHFNZPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one, also known as EPDH, is an important organic compound used in various scientific fields. It is a pyrazolone derivative that has many interesting properties and applications. EPDH has been used in a variety of research fields, including organic synthesis, drug discovery, and medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a related compound, has been synthesized and characterized, including X-ray diffraction and DFT studies, to understand its molecular geometry and electronic structure (Viveka et al., 2016).
  • The structure and dynamic properties of 3(5)-ethyl-5(3)-phenyl-1H-pyrazole, another related compound, were studied using X-ray and solid-state NMR techniques (Claramunt et al., 2006).

Crystal Structure and Biological Evaluation

  • Novel derivatives of a similar compound, 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol, were synthesized and evaluated for their potential in suppressing lung cancer cell growth (Zheng et al., 2010).

Chemical Synthesis and Catalysis

  • Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in cross-coupling reactions to synthesize condensed pyrazoles, highlighting their role in chemical synthesis (Arbačiauskienė et al., 2011).
  • Cellulose sulfuric acid, a biodegradable and environmentally friendly bio-polymer, was used as a catalyst for synthesizing 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), demonstrating the environmental aspect of these compounds' synthesis (Mosaddegh et al., 2010).

Electro-Optic Material Development

  • The growth and characterization of 3-(2,2-dicyanoethenyl)-1-phenyl-4,5-dihydro-1H-pyrazole crystals, related to the compound , were studied for their potential as electro-optic materials (Black et al., 1993).

Chemosensor Development

  • A new colorimetric chemosensor based on a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye was developed, demonstrating the compound's application in the recognition of metal ions (Aysha et al., 2021).

properties

IUPAC Name

2-ethyl-5-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-13-11(14)8-10(12-13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFRCZFHFNZPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
Reactant of Route 2
1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
Reactant of Route 3
1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-ethyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.